Ethyl 2-amino-3,4,6-trifluorobenzoate
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Overview
Description
Ethyl 2-amino-3,4,6-trifluorobenzoate is a fluorinated aromatic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, along with an amino group and an ethyl ester group. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3,4,6-trifluorobenzoate typically involves the esterification of 2-amino-3,4,6-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3,4,6-trifluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 2-amino-3,4,6-trifluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,4,6-trifluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid form, which can further interact with cellular components .
Comparison with Similar Compounds
Ethyl 2-amino-3,4,6-trifluorobenzoate can be compared with other fluorinated benzoates, such as:
Ethyl 2,4,6-trifluorobenzoate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
2,4,6-Trifluorobenzoic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity properties.
This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-amino-3,4,6-trifluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-9(14)6-4(10)3-5(11)7(12)8(6)13/h3H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLKMTQCGQHAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1F)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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